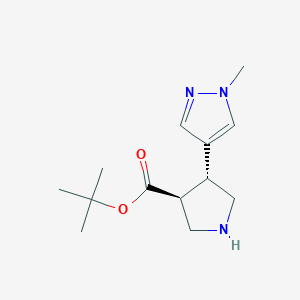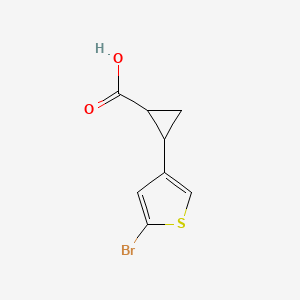![molecular formula C10H17N3O B2941492 2-甲基-1-[(3-甲基-1,2,4-恶二唑-5-基)甲基]哌啶 CAS No. 1241247-18-6](/img/structure/B2941492.png)
2-甲基-1-[(3-甲基-1,2,4-恶二唑-5-基)甲基]哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” were not found, there are general methods for synthesizing 1,2,4-oxadiazoles. One method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” would likely be complex due to the presence of the piperidine and 1,2,4-oxadiazole rings. Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been observed in similar structures .
科学研究应用
Comprehensive Analysis of 2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Applications
The compound “2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is a derivative of the 1,2,4-oxadiazole class. The 1,2,4-oxadiazole moiety is known for its unique bioisosteric properties and a wide spectrum of biological activities, making it a valuable framework for drug development . Below is a detailed analysis of the scientific research applications of this compound, focusing on unique applications across various fields.
Drug Discovery and Design: The 1,2,4-oxadiazole derivatives have been recognized for their potential in drug discovery. They serve as a core structure for developing new pharmacologically active agents due to their structural similarity to essential biomolecules . The compound could be utilized in the design of novel drugs targeting specific receptors or enzymes within the body.
Enzyme Inhibition: Compounds containing the 1,2,4-oxadiazole unit have shown high affinity and selectivity towards certain receptors, such as the σ1 receptor . This suggests that our compound could be explored as an enzyme inhibitor, potentially leading to the development of treatments for conditions associated with these receptors.
Antimicrobial Agents: The antimicrobial properties of 1,2,4-oxadiazole derivatives make them candidates for developing new anti-infective drugs. Their ability to interact with bacterial cell components can be harnessed to combat various bacterial infections .
Anti-inflammatory Applications: Due to the anti-inflammatory properties of similar structures, the compound could be researched for its efficacy in reducing inflammation. This application could extend to treating chronic inflammatory diseases .
Antitumor Activity: The structural features of 1,2,4-oxadiazole derivatives contribute to their antitumor activity. Research into the compound’s potential effects on cancer cells could lead to new therapeutic approaches for cancer treatment .
Neuroprotective Effects: Given the neurological implications of receptor interactions, there is a possibility that this compound could exhibit neuroprotective effects. This would be valuable in the treatment of neurodegenerative diseases.
Material Science: Beyond biomedical applications, the unique chemical structure of 1,2,4-oxadiazole derivatives can be utilized in material science. They may serve as components in the creation of advanced materials with specific electronic or photonic properties.
Synthetic Organic Chemistry: The reactivity of 1,2,4-oxadiazolium salts, related to our compound, offers a range of possibilities in synthetic organic chemistry. They can act as precursors for generating other heterocyclic and acyclic compounds through various synthetic transformations .
属性
IUPAC Name |
3-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8-5-3-4-6-13(8)7-10-11-9(2)12-14-10/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIDHFTWQKQELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

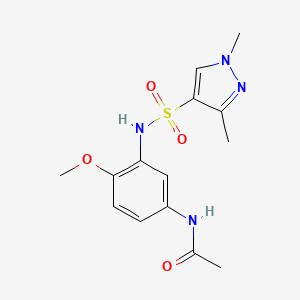
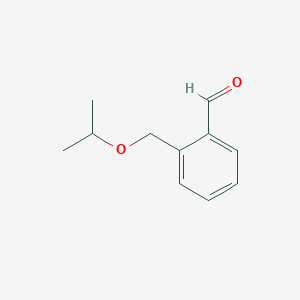
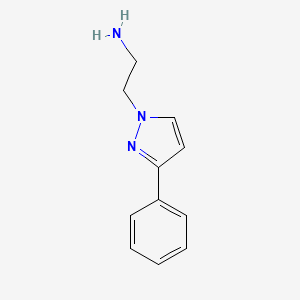

![2-(4-Fluorophenyl)-4-methyl-N-[1-(2-methylphenyl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2941417.png)

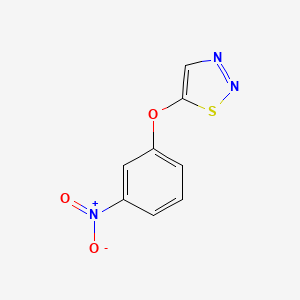
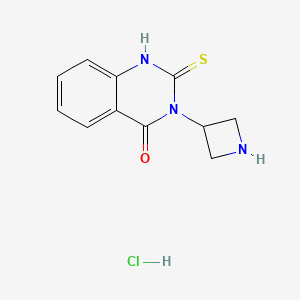
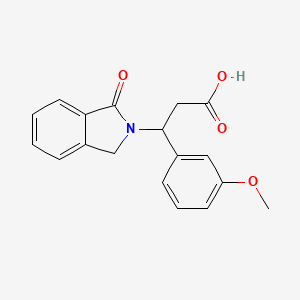
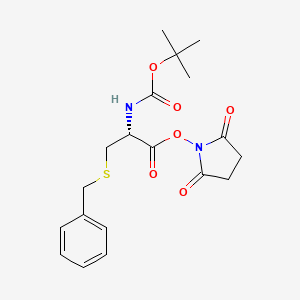
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2941429.png)
